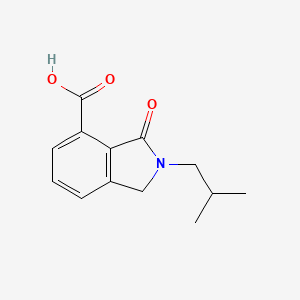

2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves several steps. One common method includes the reaction of 2,N-dilithiobenzamides with carboxylic esters . The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure the stability of the intermediates and the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted isoindole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s isoindole core allows it to bind with high affinity to various receptors and enzymes, modulating their activity . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins .

Vergleich Mit ähnlichen Verbindungen

2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can be compared with other isoindole derivatives, such as:

3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione: This compound has a similar core structure but differs in its functional groups, leading to different chemical properties and applications.

N-arylsulfonyl-3-acetylindole: Another related compound with distinct biological activities, particularly in antiviral research.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity .

Biologische Aktivität

2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (IBO) is a compound of considerable interest due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₅NO₃

Molecular Weight: 233.26 g/mol

CAS Number: 626215-95-0

The compound features an isoindole structure characterized by a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring. Its structure includes a carboxylic acid and a keto group, which are critical for its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In comparative studies, it showed good scavenging potential against free radicals when benchmarked against ascorbic acid, indicating its potential utility in preventing oxidative stress-related damage in cells.

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

One of the most notable biological activities of IBO is its ability to inhibit PARP enzymes, particularly PARP-1. This inhibition is crucial for DNA repair mechanisms and has implications for cancer therapy and neuroprotection. By inhibiting PARP activity, IBO may enhance the efficacy of certain chemotherapeutic agents and protect neurons from stress-induced damage .

The biological activity of IBO can be attributed to several mechanisms:

- Scavenging Free Radicals: The presence of the keto group and the carboxylic acid enhances its ability to donate electrons, neutralizing free radicals.

- PARP Inhibition: By binding to the active site of PARP enzymes, IBO prevents the poly(ADP-ribosyl)ation process essential for DNA repair, leading to increased apoptosis in cancer cells under stress conditions .

- Modulation of Cellular Stress Responses: IBO influences various signaling pathways associated with cellular stress responses, contributing to its neuroprotective effects.

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| PARP Inhibition | Inhibition of DNA repair | |

| Neuroprotection | Modulation of stress responses |

Case Study: Cancer Therapeutics

In a study exploring the effects of IBO on cancer cells, it was found that treatment with this compound led to a significant reduction in cell viability in various cancer lines. The mechanism was primarily through the induction of apoptosis via PARP inhibition. This suggests that IBO could serve as an adjunct therapy in cancer treatment protocols .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Utilizing isobutyl derivatives and isoindole precursors.

- Recrystallization Techniques: To enhance purity post-synthesis.

Derivatives of IBO have also been explored for enhanced bioactivity or altered pharmacokinetic profiles, further expanding its potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(2)6-14-7-9-4-3-5-10(13(16)17)11(9)12(14)15/h3-5,8H,6-7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXDPJMOALONTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC2=C(C1=O)C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.